An In-depth Technical Guide to 2-Bromo-4-hydroxybenzonitrile (CAS: 82380-17-4): A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 2-Bromo-4-hydroxybenzonitrile (CAS: 82380-17-4): A Versatile Building Block in Modern Synthesis
This guide provides an in-depth technical overview of 2-Bromo-4-hydroxybenzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and its strategic applications, grounded in established scientific principles.
Introduction and Strategic Importance
2-Bromo-4-hydroxybenzonitrile is a substituted aromatic compound featuring three distinct functional groups: a nitrile, a hydroxyl group, and a bromine atom.[1] This trifunctionality is not a random assortment; it represents a strategically designed scaffold that offers orthogonal chemical handles. This allows for selective, sequential modification, making it an exceptionally valuable building block in multi-step synthesis pathways. Its utility is most pronounced in the creation of complex molecular architectures required for pharmaceuticals and agrochemicals.[1] The precise arrangement of the bromo, hydroxyl, and cyano groups on the benzene ring enables chemists to introduce a variety of substituents and build molecular complexity with a high degree of control.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is the foundation of its effective and safe application in a laboratory setting. The key properties of 2-Bromo-4-hydroxybenzonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82380-17-4 | [2][3][4][5] |
| Molecular Formula | C₇H₄BrNO | [4][5][6][7] |
| Molecular Weight | 198.02 g/mol | [5][6] |
| IUPAC Name | 2-bromo-4-hydroxybenzonitrile | [2][5] |
| Physical Form | Solid | [1][2] |
| Purity | Typically ≥98% | [2][4] |
| Storage | Sealed in a dry environment at room temperature. | [2][4] |
Safety and Handling
From a safety perspective, 2-Bromo-4-hydroxybenzonitrile is classified as harmful and requires careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE).
| Hazard Class | GHS Hazard Statements |
| Acute Toxicity | H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[5] H332: Harmful if inhaled.[5] |
| Skin Irritation | H315: Causes skin irritation.[5] |
| Eye Irritation | H319: Causes serious eye irritation.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] |
Key precautionary statements include P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2] Always consult the full Safety Data Sheet (SDS) before use.[8]
Synthesis Protocol: Demethylation Pathway
A common and efficient laboratory-scale synthesis of 2-Bromo-4-hydroxybenzonitrile involves the demethylation of its methoxy-protected precursor, 2-bromo-4-methoxybenzonitrile.[6] The choice of reagent for this ether cleavage is critical. Boron tribromide (BBr₃) is particularly effective for cleaving aryl methyl ethers due to its strong Lewis acidity, which coordinates to the ether oxygen, facilitating the nucleophilic attack by the bromide ion to displace the methyl group.
Experimental Protocol: Synthesis via Demethylation
This protocol is a self-validating system, where successful completion of each step confirms the preceding one.
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Reaction Setup: To a solution of 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an inert atmosphere (e.g., Argon or Nitrogen), add Boron tribromide (BBr₃) as a 1M solution in DCM (14.2 mL, 14.2 mmol).
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Scientist's Note: The use of a three-fold excess of BBr₃ ensures the reaction proceeds to completion. Anhydrous conditions are crucial as BBr₃ reacts violently with water.
-
-
Reaction Execution: Heat the reaction mixture to 50 °C and maintain for 12-16 hours (overnight).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the mixture to 0 °C using an ice bath. Slowly and carefully add methanol to quench the excess BBr₃.
-
Causality: Methanol reacts with unconsumed BBr₃ to form trimethoxyborane and HBr, effectively neutralizing the highly reactive reagent in a controlled manner.
-
-
Aqueous Workup: Pour the quenched mixture into water and extract the product with Ethyl Acetate (EtOAc, 2 x 100 mL).[6]
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Washing: Wash the combined organic extracts sequentially with water (200 mL) and brine (200 mL).[6] This removes water-soluble impurities and residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a solvent system such as Petroleum Ether/Ethyl Acetate (e.g., 5:1 ratio), to yield the final product as a white solid.[6] A typical yield is around 75%.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-4-hydroxybenzonitrile.
Reactivity and Applications in Drug Discovery
The true power of 2-Bromo-4-hydroxybenzonitrile lies in the distinct reactivity of its three functional groups, which can be addressed selectively. This positions it as a versatile node for building molecular diversity.
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Hydroxyl Group (-OH): As a phenol, this group is weakly acidic and can be readily deprotonated. It serves as a nucleophile for O-alkylation or O-acylation reactions to introduce ether or ester linkages, which are common in drug molecules.
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Bromo Group (-Br): The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions. This is the most powerful feature for drug development, enabling the formation of carbon-carbon (e.g., Suzuki, Stille couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds to link complex fragments.
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Nitrile Group (-CN): The cyano group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It also functions as a bioisostere for other functional groups in drug design.
While specific blockbuster drugs directly using CAS 82380-17-4 are not prominently cited in initial literature, its structural motifs are prevalent. For instance, substituted hydroxybenzonitriles are precursors in the synthesis of kinase inhibitors and other targeted therapies.[9] The combination of a halogen for cross-coupling and a phenol for ether linkage formation is a classic strategy in medicinal chemistry.
Chemical Reactivity Pathways
Caption: Key reactivity pathways for 2-Bromo-4-hydroxybenzonitrile.
Conclusion
2-Bromo-4-hydroxybenzonitrile (CAS: 82380-17-4) is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile and orthogonal reactivity make it an indispensable building block for scientists in drug discovery and advanced material science. Understanding the causality behind its synthesis and the potential of its functional group handles allows researchers to fully leverage this compound in the rational design of novel, high-value molecules.
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2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem . PubChem. [Link]
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2-Bromo-4-hydroxybenzonitrile - Dana Bioscience . Dana Bioscience. [Link]
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The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis . Pharmaffiliates. [Link]
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